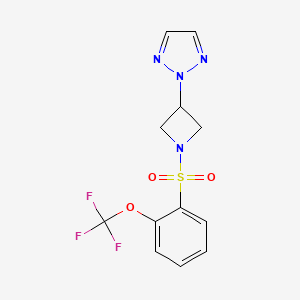

2-(1-((2-(三氟甲氧基)苯基)磺酰基)氮杂环丁-3-基)-2H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Reactivity of Sulfamoyl Azides and Triazoles

The synthesis of sulfamoyl azides and their subsequent reaction to form 1-sulfamoyl-1,2,3-triazoles is a significant advancement in the field of organic chemistry. According to the research, sulfamoyl azides can be generated from secondary amines using a novel sulfonyl azide transfer agent. These azides then react with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles, which are stable and can act as progenitors of rhodium azavinyl carbenes. These carbenes are versatile reactive intermediates that can asymmetrically add to olefins, among other reactions .

Convenient Synthones for Heterocyclic Compounds

1-Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors to Rh–azavinyl carbenes and other metal carbene complexes. These intermediates are pivotal for introducing nitrogen atoms into various heterocycles, which are crucial in synthetic and medicinal chemistry. Notably, Rh–azavinyl carbenes react with aldehydes to yield adducts that undergo intramolecular cyclization, leading to the formation of homochiral 3-sulfonyl-4-oxazolines with high yield and enantioselectivity .

Reactivity Towards Sulfonyl Chlorides

The study of the reactivity of N-unsubstituted 1,2,3-triazoles with sulfonyl chlorides reveals the formation of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. The regioselectivity of the reaction is influenced by the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride. Experimental and theoretical data suggest that 1-substituted and 2-substituted 1,2,3-triazoles are the kinetic and thermodynamic products, respectively. The ratio of isomers can be manipulated by varying the reaction temperature and the substituents involved .

Synthesis of Azidodifluoromethyl Phenyl Sulfone

The synthesis of azidodifluoromethyl phenyl sulfone represents a novel approach to introducing difluoromethyl groups into organic molecules. This stable fluorinated azide can be synthesized on a multi-gram scale and used in azide–alkyne cycloaddition reactions to prepare N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles. Further transformations, such as reductive desulfonylation/silylation and rhodium(II)-catalyzed transannulation with nitriles, expand the utility of this azide, making it a synthetic equivalent of the azidodifluoromethyl anion .

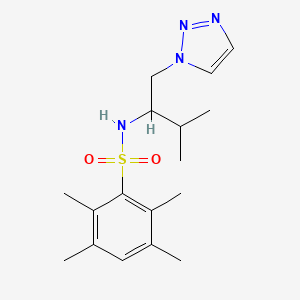

Molecular Structure Analysis

The molecular structure of 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is not directly discussed in the provided papers. However, the general structure of 1-sulfonyl-1,2,3-triazoles and their reactivity patterns suggest that the molecule would exhibit similar reactivity due to the presence of the sulfonyl and triazole groups. The trifluoromethoxy and azetidinyl substituents would likely influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole are not detailed in the provided papers. However, the properties of similar sulfonyl triazoles, such as stability and reactivity towards various reagents, can be inferred. The presence of the trifluoromethoxy group would likely increase the molecule's lipophilicity and could affect its boiling point, solubility, and overall reactivity .

科学研究应用

合成和生物活性

一锅法合成和评价:为合成新型 1,2,3-三唑衍生物开发的一锅法程序展示了良好的产率,并展示了化合物的抗菌和自由基清除活性。这突出了此类化合物的化学多功能性和潜在的治疗相关性 (Sreerama 等人,2020).

对 Caspase-3 的抑制潜力:对靛红 1,2,3-三唑的研究揭示了它们作为 caspase-3 抑制剂的效力,表明它们在癌症治疗或作为生化研究工具的潜在应用 (姜和汉森,2011).

合成应用

过渡金属催化的转化:过渡金属在催化 1,2,3-三唑的脱氮转化中的使用构成了合成高度官能化的氮杂杂环的基础。此过程对于开发新材料和药物至关重要 (安巴拉桑等人,2014).

吡咯的区域控制合成:1-磺酰-1,2,3-三唑与丙二烯的反应,由镍 (0) 催化,导致合成多取代吡咯。此方法为构建具有潜在生物活性的复杂分子开辟了新途径 (三浦等人,2013).

抗癌和抗菌活性

抗癌评估:2-(苯磺酰基)-2H-1,2,3-三唑的合成和体外抗癌评估展示了磺酰基在药物化学中的作用,为针对各种癌症类型的未来药物设计奠定了基础 (萨利纳斯-托雷斯等人,2022).

抗菌和抗结核剂:已经合成了新型磺酰衍生物,并显示出显着的抗菌和抗结核活性。这些发现强调了磺酰基-1,2,3-三唑和相关化合物在开发治疗传染病的新疗法中的潜力 (苏雷什·库马尔等人,2013).

作用机制

Target of action

Many compounds with a similar structure, such as azetidinones, are known to target tubulin . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape.

Mode of action

These compounds often work by binding to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule formation . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells .

Biochemical pathways

The disruption of microtubule formation affects many cellular processes, including cell division, intracellular transport, and cell shape maintenance. This can lead to cell death, particularly in cells that are rapidly dividing .

Result of action

The ultimate result of this compound’s action would likely be cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the disruption of microtubule formation, which is essential for cell division .

属性

IUPAC Name |

2-[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-3-1-2-4-11(10)23(20,21)18-7-9(8-18)19-16-5-6-17-19/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNFLYHUULOISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2518704.png)

![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)